N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 896366-11-3
VCID: VC4820152
InChI: InChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23)
SMILES: CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Molecular Formula: C18H17N3O4
Molecular Weight: 339.351

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

CAS No.: 896366-11-3

Cat. No.: VC4820152

Molecular Formula: C18H17N3O4

Molecular Weight: 339.351

* For research use only. Not for human or veterinary use.

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide - 896366-11-3

Specification

CAS No. 896366-11-3
Molecular Formula C18H17N3O4
Molecular Weight 339.351
IUPAC Name N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Standard InChI InChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23)
Standard InChI Key SYIQKFHOFIKHKB-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Introduction

Potential Synthesis Pathways

Based on general synthetic methodologies for similar compounds, the synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide could involve:

  • Formation of the Pyrrolidinone Core:

    • Starting with a precursor like 4-methylphenylamine, it could react with succinic anhydride under heating to form the pyrrolidinone ring.

  • Amide Bond Formation:

    • The pyrrolidinone derivative could then undergo amidation with 3-nitrobenzoic acid or its activated derivative (e.g., acid chloride or anhydride) to yield the final compound.

Example Reaction Scheme:

StepReagents/ConditionsProduct
14-Methylphenylamine + Succinic Anhydride1-(4-Methylphenyl)pyrrolidin-2-one
2Above product + 3-Nitrobenzoyl Chloride (or Acid)N-[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Analytical Characterization

To confirm the structure and purity of this compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR would identify chemical shifts corresponding to aromatic protons, amide NH, and aliphatic groups.

  • Mass Spectrometry (MS):

    • Provides molecular weight confirmation and fragmentation patterns for structural elucidation.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as amides (C=O stretch) and nitro groups (NO2_2 symmetric/asymmetric stretches).

  • Elemental Analysis:

    • Confirms the empirical formula by determining percentages of carbon, hydrogen, nitrogen, and oxygen.

Potential Applications

Given its structural features, N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide could have applications in:

  • Pharmaceutical Research:

    • Amide derivatives are often explored for anti-inflammatory, antimicrobial, or anticancer properties.

    • The nitro group might contribute to bioactivity through redox mechanisms or as a pharmacophore.

  • Material Science:

    • Nitrobenzene derivatives are sometimes used as intermediates in dye synthesis or as precursors for polymers.

  • Biological Activity Screening:

    • Molecular docking studies could predict interactions with enzymes like lipoxygenases or kinases.

Comparative Data from Related Compounds

To contextualize this compound's significance, here is a comparison with structurally similar molecules:

Compound NameStructural FeaturesApplication
N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-acetamide Amide with thiophene coreAnti-inflammatory potential
Substituted Benzamides Nitro/aromatic substitutionsAnti-cancer agents
Pyrrolidine Derivatives Pyrrole/piperidine coresKinase inhibitors

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